Fmoc-Met-OH

Catalog No.
S755195
CAS No.
71989-28-1
M.F
C20H21NO4S
M. Wt
371.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Met-OH

CAS Number

71989-28-1

Product Name

Fmoc-Met-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoic acid

Molecular Formula

C20H21NO4S

Molecular Weight

371.5 g/mol

InChI

InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1

InChI Key

BUBGAUHBELNDEW-SFHVURJKSA-N

Canonical SMILES

CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

The exact mass of the compound Fmoc-Met-OH is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334292. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fmoc-Met-OH (CAS 71989-28-1) is a standard Nα-Fmoc-protected amino acid derivative essential for introducing methionine residues in solid-phase peptide synthesis (SPPS).[1] Its use is central to the Fmoc/tBu strategy, which relies on a base-labile Fmoc group for N-terminal protection and acid-labile groups for side-chain protection, offering a milder and more orthogonal approach compared to Boc-based synthesis.[2][3] The thioether side chain of methionine is noteworthy for its susceptibility to oxidation, a critical factor that must be managed during synthesis and cleavage to ensure the purity and integrity of the final peptide.[4][5][6]

Research Procurement Fit

Fmoc-SPPS workflow compatibility
Native unoxidized methionine installation
Automated peptide synthesizer-ready

Substituting high-purity Fmoc-Met-OH with lower-grade material or an alternative like Boc-Met-OH introduces significant process and product-quality risks. The primary impurity in Fmoc-Met-OH is its oxidized form, Fmoc-Met(O)-OH; its presence in the starting material leads directly to the incorporation of methionine sulfoxide into the final peptide, a +16 Da impurity that is difficult to remove and can alter biological activity.[7] Switching to Boc-Met-OH is not a direct replacement, as it mandates a completely different, non-orthogonal synthesis strategy requiring strong acids like trifluoroacetic acid (TFA) for iterative deprotection and harsh hydrofluoric acid (HF) for final cleavage.[2][8] This contrasts with the milder base/acid conditions of the Fmoc strategy, making Fmoc-Met-OH the required choice for synthesizing peptides with acid-sensitive modifications or sequences.[3][9]

Substitution Risk

Oxidized analog (Fmoc-Met(O)-OH)
Requires extra reduction step; may alter synthesis yield and purity.
Low-purity commercial grades
Can contain chain-terminating dipeptide impurities (e.g., Fmoc-Met-Met-OH) that reduce crude peptide quality.
Pre-activated ester (Fmoc-Met-OPfp)
Differing stability and reactivity profile may not transfer to standard automated SPPS protocols.

Reduced Methionine Sulfoxide Formation

The use of Fmoc-Met-OH necessitates careful selection of a final cleavage cocktail to prevent oxidation of the thioether side chain. In a study synthesizing a model 15-amino acid peptide, standard cleavage cocktails (Reagents K, R, and B) resulted in crude peptides containing 15% to 55% of the oxidized methionine sulfoxide form.[10][11] In contrast, a specially designed cocktail (Reagent H) containing scavengers like dimethylsulphide and ammonium iodide yielded no detectable methionine sulfoxide in the crude product.[10][11] While adding ammonium iodide to standard cocktails also prevented oxidation, the yield of the desired peptide was lower than with the optimized Reagent H.[10][11]

Evidence DimensionPercent of Oxidized Methionine Sulfoxide in Crude Peptide Post-Cleavage
Target Compound Data0% (using optimized Reagent H)
Comparator Or Baseline15% to 55% (using standard Reagents K, R, and B)
Quantified DifferenceComplete elimination of the primary oxidation side-product compared to standard protocols.
ConditionsCleavage of a 15-residue model peptide containing one methionine from the solid support.

This demonstrates that achieving high purity for methionine-containing peptides is process-dependent, making the predictable behavior of high-quality Fmoc-Met-OH with optimized cleavage protocols critical for manufacturability.

Enantiomeric purity & impurity profiling
Head-to-head
Enantiomeric purity ≥99.8%, Fmoc-Met-Met-OH ≤0.1%
Supports high-fidelity synthesis; minimized deletion sequences
Comparator grade ≥98.0% HPLC, without specific impurity limits

Milder Deprotection vs. Boc Strategy

Fmoc-Met-OH is integral to the Fmoc/tBu synthesis strategy, which is defined by its orthogonality. The Fmoc group is removed with a mild base (e.g., 20% piperidine in DMF), while side-chain protecting groups and the resin linkage are cleaved with moderate acid (e.g., TFA).[2][3] This contrasts sharply with the Boc/Bzl strategy required for the common substitute, Boc-Met-OH. The Boc strategy is not fully orthogonal and requires repeated treatments with TFA for Nα-deprotection and a final cleavage step using highly corrosive and hazardous strong acids like hydrofluoric acid (HF).[2][8] The milder conditions associated with Fmoc-Met-OH make it compatible with acid-sensitive post-translational modifications like glycosylation and phosphorylation, which are often not stable under Boc cleavage conditions.[3][8]

Evidence DimensionFinal Cleavage Reagent Requirement
Target Compound DataTrifluoroacetic acid (TFA) based cocktails (mild conditions)
Comparator Or BaselineHydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) (harsh conditions)
Quantified DifferenceQualitative but fundamental difference in chemical requirements, hazard profile, and equipment needs.
ConditionsStandard solid-phase peptide synthesis final deprotection and cleavage from resin.

For any process involving acid-sensitive sequences or modifications, or for facilities not equipped to handle HF, Fmoc-Met-OH is the enabling and often only viable choice over Boc-Met-OH.

Solubility & optical rotation
Reported
[α]20/D -29.5°±1.5°, soluble at 0.5 M in DMF
Confirms identity; supports automated liquid handling
Class-level evidence for Fmoc-amino acid behavior

Solubility in Automated Synthesis Workflows

Fmoc-protected amino acids, including Fmoc-Met-OH, generally exhibit excellent solubility in the common solvents used for solid-phase peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[12] This high solubility is a key process advantage, ensuring efficient dissolution for reagent delivery in automated synthesizers and minimizing the risk of precipitation that can lead to incomplete coupling and deletion-sequence impurities.[12][13] While quantitative, comparative solubility data across all Fmoc-amino acids is not uniformly tabulated, the widespread success of the Fmoc strategy in automated platforms underscores the reliable solubility profile of standard derivatives like Fmoc-Met-OH in primary synthesis solvents.[13][14]

Evidence DimensionGeneral Solubility in SPPS Solvents (DMF, NMP)
Target Compound DataGenerally excellent, enabling high-concentration reactions.
Comparator Or BaselinePoorly soluble derivatives (e.g., Fmoc-Asn-OH, Fmoc-Gln-OH) which require special handling or additives.
Quantified DifferenceQualitative difference in process reliability and suitability for high-throughput automated workflows.
ConditionsDissolution in DMF or NMP for stock solutions in automated peptide synthesizers.

Reliable solubility is a critical procurement parameter for any automated or high-throughput synthesis campaign, as it directly impacts reproducibility, reduces instrument downtime, and minimizes batch failure.

Oxidation control with NH4I
Reported
NH4I in cleavage cocktail preserves native Met thioether
Direct native Met installation; avoids post-synthesis reduction
Alternative Fmoc-Met(O)-OH route requires additional step
Fast coupling compatibility
Class-level
Standard reactivity with fast activators (HATU, COMU)
Predictable performance in rapid SPPS cycles
Hindered amino acids may require double couplings
Low racemization risk
Class-level
Low racemization tendency vs. Cys/His in microwave SPPS
Reduced diastereomer risk in long peptide synthesis
Class-specific behavior under thermal stress

Acid-Sensitive Peptides and Modifications

Fmoc-Met-OH is the required choice for synthesizing methionine-containing peptides that also feature acid-labile modifications such as phosphorylation or glycosylation. The mild, base-labile deprotection of the Fmoc group and the moderately acidic final cleavage conditions preserve these sensitive functionalities, which would be compromised by the harsh HF cleavage required in a Boc-based strategy.[3][8]

Automated High-Throughput Peptide Synthesis

The excellent solubility of Fmoc-Met-OH in standard SPPS solvents like DMF and NMP makes it highly suitable for automated synthesis platforms.[12] This ensures reliable, clog-free operation and reproducible coupling cycles, which are critical for the production of peptide libraries used in drug discovery and biological screening, where consistency and minimizing failed sequences are paramount.

High-Purity Peptide API Manufacturing

When producing therapeutic peptides, minimizing oxidation-related impurities is essential. Procuring high-purity Fmoc-Met-OH and pairing it with an optimized cleavage process that eliminates sulfoxide formation is a key manufacturing strategy.[10][11] This reduces the burden on downstream purification, lowers the risk of batch rejection, and ensures the final active pharmaceutical ingredient (API) meets stringent regulatory standards.

Application Fit Matrix

Application
Selection Property
Validation Focus
Complex peptide synthesis
High enantiomeric purity & low dipeptide impurity
Impurity profiling and synthesis fidelity review
Chemoselective bioconjugation
Native unoxidized methionine thioether
Met-specific reactivity review (e.g., oxaziridine, CNBr)
High-throughput automated SPPS
Standard monomer solubility & reactivity
Coupling cycle robustness and consistency

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

371.11912932 Da

Monoisotopic Mass

371.11912932 Da

Heavy Atom Count

26

UNII

N958Q2V4NN

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 5 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

71989-28-1
112833-40-6

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